molecular formula C10H8O3 B8460632 7-Hydroxy-2-methylbenzo[b]furan-4-carbaldehyde

7-Hydroxy-2-methylbenzo[b]furan-4-carbaldehyde

Cat. No. B8460632
M. Wt: 176.17 g/mol
InChI Key: XXXPYUMNOJLCQC-UHFFFAOYSA-N
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Patent
US07943634B2

Procedure details

To a freshly prepared solution of sodium-4-methyl benzene thiolate (prepared from 42 g of 4-methyl benzene thiol and 14 g of sodium hydroxide) in toluene (700 mL) was added 7-methoxy-2-methylbenzo[b]furan-4-carboxaldehyde (50.0 g) at reflux. Then HMPA (62.0 g) was added slowly and reaction mixture was stirred at the same temperature for 4-5 hr. reaction mixture was then bring to 50-60° C., water (500 mL) was added and layers were separated. The aqueous layer was acidified (pH 4-5). The solid separated was filtered, washed with water (3×200 mL) and dried to get light yellow solid product (44.0 g).
[Compound]
Name
sodium 4-methyl benzene thiolate
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
62 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]2[O:9][C:10]([CH3:12])=[CH:11][C:7]=2[C:6]([CH:13]=[O:14])=[CH:5][CH:4]=1.CN(P(N(C)C)(N(C)C)=O)C.O>C1(C)C=CC=CC=1>[OH:2][C:3]1[C:8]2[O:9][C:10]([CH3:12])=[CH:11][C:7]=2[C:6]([CH:13]=[O:14])=[CH:5][CH:4]=1

Inputs

Step One
Name
sodium 4-methyl benzene thiolate
Quantity
42 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(C2=C1OC(=C2)C)C=O
Name
Quantity
700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
62 g
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at the same temperature for 4-5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
was then bring to 50-60° C.
CUSTOM
Type
CUSTOM
Details
layers were separated
CUSTOM
Type
CUSTOM
Details
The solid separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (3×200 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4.5 (± 0.5) h
Name
Type
product
Smiles
OC1=CC=C(C2=C1OC(=C2)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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